molecular formula C11H12N2O B1586720 2-Morpholinobenzonitrile CAS No. 204078-32-0

2-Morpholinobenzonitrile

Cat. No. B1586720
M. Wt: 188.23 g/mol
InChI Key: KSUYFCSSOHFITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06127541

Procedure details

2-Fluorobenzonitrile (1.21 g, 1.00 mmol) was dissolved in acetonitrile (50 ml), and morpholine (33 ml, 377 mmol) was added thereto followed by stirring at 110° C. for 2 nights. After the reaction was completed, the reaction mixture was concentrated to give oily substances which were then purified by silica gel chromatography (eluent: chloroform) to give the title compound (1.80 g, 95%) as oily substances.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>C(#N)C>[O:13]1[CH2:14][CH2:15][N:10]([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[C:4]#[N:5])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
by stirring at 110° C. for 2 nights
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give oily substances which
CUSTOM
Type
CUSTOM
Details
were then purified by silica gel chromatography (eluent: chloroform)

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 956.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.